molecular formula C24H29N5O2 B2776329 9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 872628-21-2

9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2776329
CAS No.: 872628-21-2
M. Wt: 419.529
InChI Key: AXANUCKSDMEJSN-XYOKQWHBSA-N
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Description

This compound belongs to the pyrimido[1,2-g]purine-dione family, characterized by a fused bicyclic core with a pyrimidine ring conjugated to a purine-dione system. Key structural features include:

  • Methyl group at the N1 position, which may influence steric interactions in binding pockets.
  • Cinnamyl moiety [(2E)-3-phenylprop-2-en-1-yl] at the C3 position, introducing π-π stacking capabilities via the aromatic phenyl group and conformational rigidity due to the trans-alkene.

Crystallographic data for this compound (if available) would likely rely on refinement via SHELXL and visualization tools like ORTEP-3 . Its synthesis and structural validation may follow protocols similar to those described for related purine-dione derivatives .

Properties

IUPAC Name

9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-26-21-20(22(30)29(24(26)31)15-8-12-18-10-4-2-5-11-18)28-17-9-16-27(23(28)25-21)19-13-6-3-7-14-19/h2,4-5,8,10-12,19H,3,6-7,9,13-17H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXANUCKSDMEJSN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The pyrimidine and purine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of pyrimidine have shown promise in targeting specific cancer pathways by modulating kinase activity and disrupting cellular signaling mechanisms .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is well-documented. Studies have shown that compounds similar to 9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibit significant antifungal and antibacterial properties. This is attributed to their ability to interfere with nucleic acid synthesis in microbial cells .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis .

Multicomponent Reactions (MCRs)

Recent advancements in synthetic methodologies highlight the use of multicomponent reactions for the construction of complex molecules like this compound. These reactions allow for the efficient assembly of multiple components into a single product with high yields and purity.

Example Reaction Scheme

An example of a multicomponent reaction involving isatins and amines can be illustrated as follows:Isatin+Amine+AldehydePyrimidine Derivative\text{Isatin}+\text{Amine}+\text{Aldehyde}\rightarrow \text{Pyrimidine Derivative}This method not only simplifies the synthetic process but also enhances the diversity of the resultant compounds.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of pyrimidine derivatives similar to the compound , researchers found that certain derivatives inhibited cell growth in various cancer lines by inducing apoptosis through mitochondrial pathways. The study utilized both in vitro and in vivo models to assess efficacy and mechanism of action.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on pyrimidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the core structure enhanced antimicrobial activity significantly compared to standard treatments.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The pyrimido[1,2-g]purine-dione scaffold is distinct from related heterocycles, such as pyrido[1,2-e]purine-diones (e.g., compound 21g in ). Key differences include:

  • Pyrido vs.
  • Fluorophenyl vs.

Substituent-Driven Functional Differences

Table 1: Substituent Comparison of Pyrimido/Pyrido-Purine-Dione Derivatives
Compound Name Core Structure Substituents (Position) Key Properties/Applications
Target Compound Pyrimido[1,2-g]purine Cyclohexyl (N9), Methyl (N1), Cinnamyl (C3) High lipophilicity; potential kinase inhibition
9-(2,4-Dimethoxyphenyl)-1-Methyl-3-Propyl* Pyrimido[1,2-g]purine 2,4-Dimethoxyphenyl (N9), Propyl (C3) Enhanced solubility (methoxy groups); unknown bioactivity
21g (Pyrido[1,2-e]purine-dione) Pyrido[1,2-e]purine p-Fluorophenyl (N9), Hexyl Urea (C3) Fluorescence (λem = 515 nm); antitumor potential

*From .

Key Observations:

Lipophilicity : The cyclohexyl group in the target compound increases logP compared to the 2,4-dimethoxyphenyl analogue, which has polar methoxy groups .

Biological Activity: Fluorescence in 21g (λem = 515 nm) suggests utility in imaging, absent in the non-fluorescent target compound .

Biological Activity

The compound 9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound features a complex structure characterized by a pyrimidine ring fused with a purine-like moiety. The presence of cyclohexyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been noted for their efficiency in generating diverse chemical libraries. For instance, similar compounds have been synthesized using a combination of malonitrile and various aldehydes under catalytic conditions to yield biologically active derivatives .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. For example:

  • In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
  • IC50 values for related compounds suggest potent cytotoxicity against various cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties:

  • Inhibition of HCV replication has been observed in cell-based assays when treated with pyrimidine derivatives . This suggests that the compound may possess similar antiviral capabilities.

Antimicrobial Activity

Preliminary studies indicate that the compound could exhibit antimicrobial effects:

  • Minimum Inhibitory Concentration (MIC) assays have shown promising results against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis points to the importance of specific functional groups in enhancing antimicrobial efficacy.

Study 1: Anticancer Activity

A recent study evaluated a series of pyrimidine derivatives similar to the target compound for their ability to inhibit tumor growth in xenograft models. Results indicated that compounds with cyclohexyl substitutions displayed enhanced bioavailability and reduced toxicity compared to standard chemotherapeutics.

CompoundIC50 (µg/mL)Cancer Cell Line
A1.61HT29
B1.98A431
C0.85MCF7

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential against Hepatitis C virus (HCV). The study revealed that certain analogs inhibited viral replication effectively at low micromolar concentrations.

CompoundIC50 (µM)Mechanism of Action
D10Inhibition of NS3/NS5A
E5Interference with viral entry

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is critical to isolate the product from byproducts like unreacted cyclohexylamine or stereoisomers . Monitor reaction progress using TLC or LC-MS to ensure completion.

Q. Which spectroscopic techniques are essential for confirming the molecular structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, vinyl protons at δ 6.2–6.8 ppm for the (2E)-3-phenylprop-2-en-1-yl group) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]+) and isotopic pattern.
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and C=C bonds (~1600 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and confirm the (2E)-configuration .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤1% v/v) to initially dissolve the compound, followed by dilution in PBS or cell culture media.
  • For in vivo studies, formulate with cyclodextrins or liposomal encapsulation to enhance bioavailability .
  • Characterize solubility profiles using shake-flask methods with HPLC quantification .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

  • Methodological Answer :

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and verify coupling patterns. For example, HMBC can correlate the cyclohexyl group’s protons to the purine-dione core .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify misassignments .
  • Re-synthesize the compound with isotopic labeling (e.g., 13C at key positions) to trace signal origins .

Q. What experimental strategies can elucidate the reaction mechanism of substituent introduction (e.g., cyclohexyl or vinyl groups)?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations (e.g., cyclohexylamine) to determine rate laws and identify rate-limiting steps.
  • Isotopic Labeling : Use deuterated reagents (e.g., D2O) to track proton transfer steps in condensation reactions .
  • Intermediate Trapping : Quench reactions at short intervals and analyze intermediates via LC-MS or in situ IR .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing cyclohexyl with adamantyl or altering the vinyl phenyl group) .
  • Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using enzymatic assays or cell-based models. Measure IC50 values and correlate with structural features .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What methodologies can resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Validate Target Engagement : Use techniques like thermal shift assays or SPR to confirm direct binding .
  • Meta-Analysis : Compare datasets across studies, adjusting for batch effects or methodological differences (e.g., ATP concentrations in kinase assays) .

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